エスクリン

概要

説明

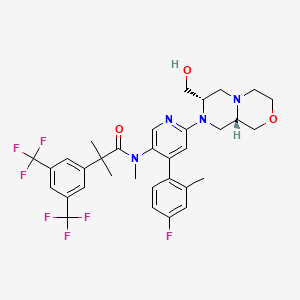

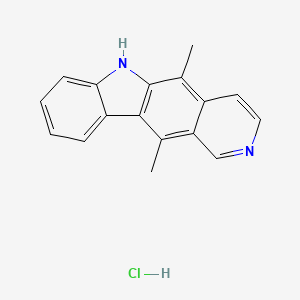

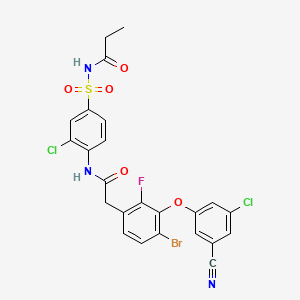

エスクリンは、糖基がアノマー炭素を通じてグリコシド結合により別の基に結合した炭水化物誘導体であるグリコシル化合物のファミリーに属します . エスクリンは、血管保護作用で知られており、細菌種の同定に微生物学で使用されています .

2. 製法

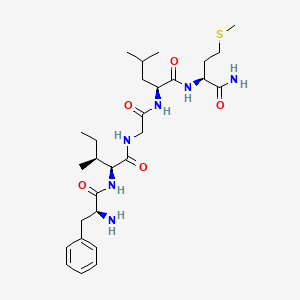

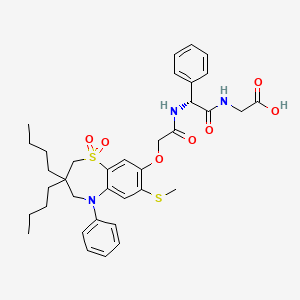

合成ルートと反応条件: エスクリンは、エスクレチン(6,7-ジヒドロキシクマリン)とグルコースのグリコシル化によって合成できます。反応は通常、グルコシルブロミドなどのグリコシルドナーと、炭酸銀または酸化銀などの触媒の使用を伴います。 反応は、アセトニトリルまたはジクロロメタンなどの無水溶媒中で還流条件下で行われます .

工業生産方法: 工業現場では、エスクリンはしばしば、トチノキの樹皮などの天然源から抽出されます。 抽出プロセスには、植物材料を適切な溶媒に浸漬し、その後、濾過および結晶化またはクロマトグラフィーなどの精製ステップを行い、純粋なエスクリンを分離することが含まれます .

反応の種類:

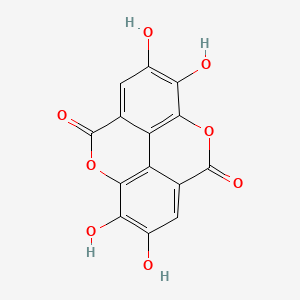

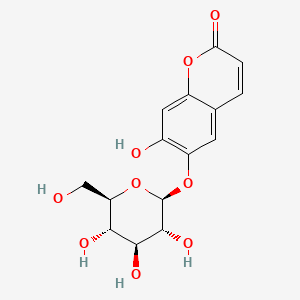

加水分解: エスクリンは、β-グルコシダーゼ酵素の存在下で加水分解され、エスクレチンとグルコースが生成されます.

酸化: エスクリンは、さまざまなキノン誘導体を形成するように酸化できます。これらの誘導体は、有機合成における重要な中間体です.

一般的な試薬と条件:

主な生成物:

加水分解: エスクレチンとグルコース.

酸化: キノン誘導体.

置換: さまざまな置換クマリン誘導体.

4. 科学研究の応用

エスクリンは、科学研究で幅広い用途があります。

科学的研究の応用

Esculin has a wide range of applications in scientific research:

作用機序

エスクリンは、主にその抗酸化作用と酵素阻害作用によって効果を発揮します。 ヒアルロニダーゼやコラゲナーゼなどの異化酵素を阻害することで、毛細血管の透過性と脆弱性を改善し、血管周囲の結合組織の完全性を維持します . さらに、エスクリンは、ストレスや炎症に対する細胞応答に関与するMAPKシグナル伝達経路を調節することが示されています .

類似の化合物:

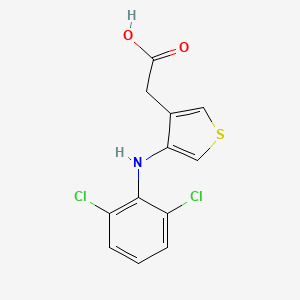

エスクレチン: エスクリンの配糖体であるエスクレチンは、抗酸化作用と抗炎症作用で知られています.

フラクシン: 同じ植物源に見られる別の配糖体で、同様の血管保護効果があります.

フラクセチン: 抗酸化作用と抗炎症作用を持つクマリン誘導体.

エスクリンの独自性: エスクリンは、配糖体とクマリン誘導体の両方の役割を果たすという独自の性質を持っています。 この二重の性質により、さまざまな生化学反応に参加することができ、研究と工業用途の両方で汎用性の高い化合物となっています .

生化学分析

Biochemical Properties

Esculin is a glycosidic coumarin derivative . Many bacteria can hydrolyze esculin, but few can do so in the presence of bile . Bacteria that are bile-esculin positive are able to grow in the presence of bile salts and the hydrolysis of the esculin in the medium results in the formation of glucose and a compound called esculetin . Esculetin, in turn, reacts with ferric ions to form a black diffusible complex .

Cellular Effects

Esculin has a wide range of pharmacological activities. It has been found to have antioxidant, anti-inflammatory, anti-apoptotic, anticancer, antidiabetic, neuroprotective, and cardiovascular protective activities . It can promote the expression of various endogenous antioxidant proteins, such as superoxide dismutase, glutathione peroxidase, and glutathione reductase . This is associated with the activation of the nuclear factor erythroid-derived factor 2-related factor 2 signaling pathway .

Molecular Mechanism

The main activities of Esculin focus on capillary protection, as it improves capillary permeability and fragility . It is reported to inhibit catabolic enzymes such as hyaluronidase and collagenase, thus preserving the integrity of the perivascular connective tissue .

Temporal Effects in Laboratory Settings

In laboratory settings, the hydrolysis of esculin by bacteria can be determined in growth-supporting media . The reaction between esculetin and ferric ions forms a black-colored compound that can be detected on the esculin agar or via the Esculin spot test .

Dosage Effects in Animal Models

Studies using animals indicate that esculin can exhibit an anti-inflammatory effect in various inflammatory models . This suggests that esculin may be promising for the treatment of a variety of inflammation-related diseases .

Metabolic Pathways

Pharmacokinetic studies have shown that the first-pass effect of the liver may be one of the reasons for the low oral bioavailability of esculetin . Furthermore, studies have demonstrated that extensive glucuronidation can be regarded as the main metabolic pathway of esculetin as well as the C-7 phenolic hydroxyl as its major metabolic site .

Transport and Distribution

Esculin is transported and distributed within cells and tissues via specific transporters . Plasma membrane localized SUCs including AtSUC6 Col-0 and also sucrose specific SWEETs were able to mediate transport of the fluorescent sucrose analog esculin in transformed mesophyll protoplasts .

Subcellular Localization

The subcellular localization of Esculin is at both the plasma membrane and tonoplast . In a novel approach to analyze sucrose transporters in planta, plasma membrane localized SUCs including AtSUC6 Col-0 and also sucrose specific SWEETs were able to mediate transport of the fluorescent sucrose analog esculin in transformed mesophyll protoplasts .

準備方法

Synthetic Routes and Reaction Conditions: Esculin can be synthesized through the glycosylation of esculetin (6,7-dihydroxycoumarin) with glucose. The reaction typically involves the use of a glycosyl donor, such as a glucosyl bromide, and a catalyst like silver carbonate or silver oxide. The reaction is carried out in an anhydrous solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods: In industrial settings, esculin is often extracted from natural sources like the bark of the horse chestnut tree. The extraction process involves maceration of the plant material in a suitable solvent, followed by filtration and purification steps such as crystallization or chromatography to isolate pure esculin .

Types of Reactions:

Substitution: Esculin can participate in nucleophilic substitution reactions, where the glucoside moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using β-glucosidase in aqueous buffer solutions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

Hydrolysis: Esculetin and glucose.

Oxidation: Quinone derivatives.

Substitution: Various substituted coumarin derivatives.

類似化合物との比較

Esculetin: The aglycone form of esculin, known for its antioxidant and anti-inflammatory properties.

Fraxin: Another glycoside found in the same plant sources, with similar vasoprotective effects.

Fraxetin: A coumarin derivative with antioxidant and anti-inflammatory activities.

Uniqueness of Esculin: Esculin is unique due to its dual role as both a glycoside and a coumarin derivative. This dual nature allows it to participate in a variety of biochemical reactions and makes it a versatile compound in both research and industrial applications .

特性

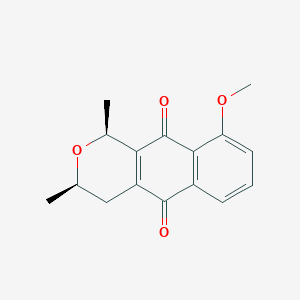

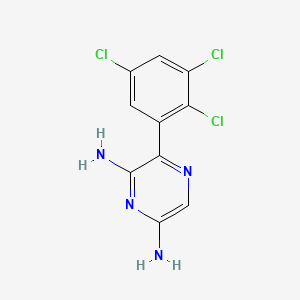

IUPAC Name |

7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCADAYNFIFUHF-TVKJYDDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045318 | |

| Record name | Esculin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aesculin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The main activities of Esculine focus on capillary protection, as it improves capillary permeability and fragility. It is reported to inhibit catabolic enzymes such as hyaluronidase and collagenase, thus preserving the integrity of the perivascular connective tissue. Esculine also showed good antioxidant properties, protecting triglycerides against auto-oxidation at high temperatures . The antioxidant property might as well explain some of the anti-inflammatory activity of the product, making it a suitable product for after sun treatments, for example. | |

| Record name | Esculin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

531-75-9 | |

| Record name | Esculin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esculin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esculin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Esculin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aesculin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Esculin, Aesculin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESCULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y1L18LQAF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aesculin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

205 °C | |

| Record name | Aesculin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Esculin has the molecular formula C15H16O9 and a molecular weight of 340.29 g/mol [, ].

A: Yes, Esculin exhibits characteristic spectroscopic properties. For instance, its ultraviolet (UV) spectrum shows maximum absorption at approximately 334-344 nm [, , ]. In fluorescence spectroscopy, it displays excitation and emission wavelengths around 230 nm and 460 nm, respectively []. Various studies have employed these spectroscopic properties for analytical purposes, including determining Esculin concentrations in biological samples and pharmaceutical preparations [, , ].

A: Molecular docking studies have been employed to investigate the binding interactions of Esculin with proteins, such as bovine serum albumin (BSA) []. These studies provide insights into the binding affinity, binding sites, and the types of interactions involved in the complex formation [].

A: Studies on Esculin derivatives, specifically acylated derivatives with varying acyl chain lengths, reveal the impact of structural modifications on its properties and activities []. Increasing the acyl chain length enhances Esculin's lipophilicity, influencing its cellular transport and antioxidant capacity [].

ANone: Specific SHE regulations regarding Esculin may vary depending on the geographical region and intended application. It's crucial to consult relevant regulatory guidelines and safety data sheets for comprehensive information.

A: Studies in rats indicate that Esculin is rapidly absorbed after intravenous administration, with a half-life (T1/2α) of approximately 0.196 hours []. After oral administration, it exhibits site-specific absorption in the intestine, with the duodenum and jejunum displaying higher absorption rates compared to the ileum [].

ANone: Currently, limited information is available regarding specific resistance mechanisms to Esculin. Further research is needed to explore this aspect comprehensively.

ANone: While Esculin is generally considered safe for consumption in moderate amounts, further research is necessary to fully understand its long-term safety profile, especially regarding potential adverse effects from prolonged or high-dose exposure.

A: Research has explored the use of deacetylated gellan gum as a potential carrier for delivering Esculin to the posterior segment of the eye []. This suggests that developing specific drug delivery systems could enhance Esculin's therapeutic efficacy by improving its targeting to specific tissues.

ANone: While Esculin's therapeutic benefits are linked to its modulation of oxidative stress and inflammatory pathways, specific biomarkers for predicting its efficacy or monitoring treatment response need further investigation.

ANone: Several analytical methods are employed for Esculin quantification, including:

- High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection [, , , , , , ]. This technique offers high sensitivity and selectivity for separating and quantifying Esculin in various matrices, including plant extracts, pharmaceutical formulations, and biological samples.

- High-Performance Thin-Layer Chromatography (HPTLC) [, ]. This method is valuable for rapid screening and quantitative analysis of Esculin in plant extracts and formulations.

- Micellar Electrokinetic Chromatography (MEKC) []. This technique provides a fast and efficient way to separate and quantify Esculin, especially in pharmaceutical preparations.

- Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-QTOF-MS/MS) []. This highly sensitive and selective method is particularly useful for pharmacokinetic studies, enabling accurate quantification of Esculin in biological samples.

- Spectrophotometry []. This technique, utilizing UV-Visible light absorption, is a simpler alternative for quantifying Esculin, especially in less complex matrices.

ANone: Information regarding the ecotoxicological effects and environmental degradation of Esculin is limited. Further research is needed to understand its potential impact on the environment and to develop strategies for mitigating any negative effects.

A: Esculin exhibits poor solubility in lipid-based media, which can limit its oral bioavailability []. Enhancing its lipid solubility, potentially through chemical modification or formulation strategies, could improve its absorption and therapeutic efficacy.

ANone: Analytical methods for quantifying Esculin undergo rigorous validation procedures to ensure accuracy, precision, specificity, linearity, range, detection limit, quantification limit, robustness, and stability. These validation parameters guarantee the reliability and reproducibility of analytical data.

ANone: Quality control of Esculin involves establishing specifications and standards for its identity, purity, potency, and stability. These standards ensure consistency and quality throughout the manufacturing process and in the final product.

ANone: Limited information is available on the immunogenicity of Esculin. Further research is necessary to investigate its potential to elicit an immune response.

ANone: Data on Esculin's interactions with drug transporters is scarce. Further investigation is needed to explore its potential to modulate the activity of drug transporters and the implications for its absorption, distribution, and excretion.

ANone: The potential of Esculin to induce or inhibit drug-metabolizing enzymes is not well-characterized. Further research is required to determine if Esculin impacts the metabolism of co-administered drugs.

ANone: As a naturally occurring compound, Esculin is generally considered biocompatible. Information regarding its biodegradability is limited and requires further investigation.

ANone: Other coumarin derivatives or compounds with similar pharmacological activities could serve as potential alternatives to Esculin, depending on the specific therapeutic application.

ANone: Appropriate waste management practices for Esculin should adhere to local regulations and guidelines for handling chemical waste.

ANone: Various research databases, scientific journals, and online platforms provide access to scientific literature, analytical methods, and research data related to Esculin.

A: Esculin, derived from natural sources, has a long history of use in traditional medicine. Its presence in Cortex Fraxini highlights its significance in traditional Chinese medicine for treating various ailments [, , ]. Over time, scientific research has shed light on its pharmacological properties, prompting further investigation into its therapeutic potential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。